2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-3-4-10-23-17-18-14-9-11-22-15(14)16(20)19(17)12-5-7-13(21-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKFFJIOSXSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation Strategies
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting thiophene-2-carboxylic acid derivatives with urea or thiourea analogs under dehydrating conditions.
Cyclocondensation via Anthranilic Acid Analogs
Adapting methods from quinazolinone synthesis, the thieno-pyrimidinone core can be formed by condensing 2-aminothiophene-3-carboxylic acid with a substituted urea. For example, heating 2-aminothiophene-3-carboxylic acid with 4-methoxyphenylurea in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours yields the 3-(4-methoxyphenyl)-substituted intermediate. POCl₃ acts as both a catalyst and dehydrating agent, facilitating ring closure.
Solid-Phase Synthesis Adaptations
Solid-phase techniques, as described in combinatorial library synthesis, enable high-throughput generation of pyrimidinone derivatives. Immobilizing 2-aminothiophene-3-carboxylic acid on Wang resin, followed by sequential coupling with 4-methoxyaniline and butylthiol, could streamline the synthesis. However, this method requires optimization to avoid side reactions during resin cleavage.
Functionalization of the Thieno-Pyrimidinone Core
Introduction of the Butylthio Group at Position 2
The butylthio moiety is introduced via nucleophilic substitution at position 2 of the pyrimidinone ring. Two pathways are feasible:
Chloro Intermediate Route
- Chlorination : Treat the core intermediate with POCl₃ at reflux to generate 2-chloro-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
- Thiolation : React the chlorinated compound with butanethiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours.
Example Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Chlorination | POCl₃ | Toluene | 110°C | 4 h | 85% |
| Thiolation | Butanethiol, K₂CO₃ | DMF | 60°C | 12 h | 72% |
Direct Thioetherification
Alternatively, a one-pot synthesis avoids isolation of the chloro intermediate. Using Lawesson’s reagent (5 mol%) in tetrahydrofuran (THF) with butanethiol at 50°C for 8 hours directly introduces the butylthio group. This method reduces steps but may lower regioselectivity.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Data from analogous syntheses highlight solvent effects on yield:
| Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60°C | 72% | |
| NMP | DBU | 90°C | 68% | |
| Toluene | POCl₃ | 110°C | 85% |
Polar aprotic solvents like DMF enhance nucleophilicity of butanethiol, while POCl₃ in toluene improves cyclization efficiency.
Purification and Characterization
Crystallization Techniques
Crude product purification is achieved via gradient crystallization:
- Dissolve in hot isobutanol (90–95°C).
- Cool to 25°C over 4–6 hours.
- Filter and wash with cold isobutanol.
Typical Purity Outcomes
| Method | Purity | Impurities |
|---|---|---|
| Isobutanol recrystallization | 99.1% | 0.3% desethyl byproduct |
| Ethanol/water precipitation | 95.2% | 4.8% starting material |
Challenges and Mitigation Strategies
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
Introducing the 4-methoxyphenyl group via palladium-catalyzed coupling after core formation:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for cyclization steps by 60% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thienopyrimidine core is a known pharmacophore in several drug classes, suggesting that this compound could be modified to enhance its biological activity and selectivity.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The butylthio and methoxyphenyl groups could enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(butylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(methylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Has a shorter alkyl chain, potentially influencing its solubility and interaction with biological targets.
2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of a methoxy group, which could alter its electronic properties and reactivity.
Uniqueness
The presence of both the butylthio and methoxyphenyl groups in 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Target Organisms
The primary targets of this compound include:
- Mycobacterium tuberculosis H37Ra (ATCC 25177)
- Mycobacterium bovis BCG (ATCC 35743)
Mode of Action
The compound exhibits its biological effects by:
- Inhibiting the growth and proliferation of targeted mycobacterial strains.
- Disrupting biochemical pathways essential for the survival and replication of these pathogens.
Biochemical Pathways
The compound's action results in a significant reduction in the metabolic activity of Mycobacterium species, suggesting it interferes with critical cellular processes necessary for their growth.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound can achieve sufficient concentrations at the site of action to exert its effects. Its molecular weight is approximately 318.5 g/mol , which facilitates its absorption and distribution within biological systems.
Biological Activity Data Table
| Activity | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Antimycobacterial | ~100000 | Mycobacterium tuberculosis | BenchChem |
| Cytotoxicity against cancer | Varies | Various cancer cell lines | ResearchGate |
Antimycobacterial Activity
In a study assessing the antimycobacterial properties, it was found that the compound significantly inhibited the growth of Mycobacterium tuberculosis. The results indicated a promising potential for development as an anti-tuberculosis agent.
Anticancer Potential
Research has also explored the compound's cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound showed effective antiproliferative activity against HCT-116 colon cancer cells with IC50 values comparable to established chemotherapeutics like Doxorubicin.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest that the structural characteristics of the compound allow it to interact effectively with enzymes involved in cancer progression and mycobacterial metabolism.
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : Multi-step synthesis typically involves cyclization of thiophene and pyrimidine precursors, followed by thioether formation. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for thioether linkage formation .
- Temperature Control : 60–80°C for cyclization steps to avoid side reactions like over-oxidation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating pure product .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butylthio vs. methoxyphenyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular formula and detect fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding bioactivity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition Assays : Target kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace butylthio with methylthio or arylthio; vary methoxyphenyl groups) .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
- Data Analysis : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Purity Discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Cellular Context : Test in multiple cell lines with varying genetic backgrounds to assess specificity .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens .
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify affected pathways .
- Kinetic Studies : Surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics .
- Mutagenesis : Engineer key residues in suspected targets (e.g., catalytic sites) to confirm interactions .
Q. How to design in vivo studies to evaluate therapeutic potential?
- Methodological Answer :
- Animal Models : Use xenograft models (e.g., murine cancer models) for oncology applications .
- Dosing Regimen : Optimize via pharmacokinetic (PK) studies (e.g., IV/PO administration, plasma half-life analysis) .
- Toxicity Screening : Monitor liver/kidney function (ALT, BUN) and hematological parameters .
- Biomarker Analysis : Measure target engagement in tissues via immunohistochemistry or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
